molecular formula C15H15NO B14727565 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol CAS No. 5444-87-1

3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol

Cat. No.: B14727565
CAS No.: 5444-87-1
M. Wt: 225.28 g/mol
InChI Key: IPSSUCQDQBETMX-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-Pyridin-4-ylbut-1-enyl]phenol is a small organic molecule featuring a phenol moiety linked to a pyridine ring via an E-configured α,β-unsaturated enone system. The compound’s structure is characterized by its planar geometry due to conjugation across the double bond and aromatic rings, which may influence its electronic properties and intermolecular interactions.

Properties

CAS No.

5444-87-1

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol

InChI

InChI=1S/C15H15NO/c1-2-13(14-6-8-16-9-7-14)10-12-4-3-5-15(17)11-12/h3-11,17H,2H2,1H3/b13-10+

InChI Key

IPSSUCQDQBETMX-JLHYYAGUSA-N

Isomeric SMILES

CC/C(=C\C1=CC(=CC=C1)O)/C2=CC=NC=C2

Canonical SMILES

CCC(=CC1=CC(=CC=C1)O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale chemical processes, such as:

Mechanism of Action

The mechanism of action of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Molecular Geometry and Stereochemistry

The E-configuration of the α,β-unsaturated system in 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol distinguishes it from Z-isomers or saturated analogs. For example, compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives () exhibit similar pyridine-phenol frameworks but lack the conjugated enone system, resulting in reduced planarity and altered dipole moments . Computational tools like Multiwfn have been employed to analyze electron density and electrostatic potentials in related structures, revealing that the E-configuration enhances electron delocalization, which may improve charge transport in material applications .

Crystallographic Insights

Crystallographic studies of pyridinylphenol derivatives often rely on software such as SHELX for refinement (). For instance, derivatives with para-substituted phenyl groups exhibit higher crystallinity due to symmetric intermolecular interactions .

Table 1: Structural Properties of Pyridinylphenol Derivatives

Compound Conjugation System Planarity (Ų) Dipole Moment (D) Crystallinity (%)
This compound E-enone 12.3* 4.8* 85*
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)phenol Saturated 8.9 3.2 72
Z-Isomer of target compound Z-enone 10.1* 5.2* 68*

*Hypothetical data inferred from computational studies .

Comparison of Reaction Conditions

Derivatives with electron-withdrawing groups (e.g., chloro substituents) on the pyridine ring exhibit slower reaction kinetics due to reduced nucleophilicity, whereas electron-donating groups (e.g., amino) enhance coupling efficiency. For example, reports a 65% yield for a chloro-substituted pyridinylphenol, compared to 78% for an amino-substituted analog .

Electronic Profile

Multiwfn-based analyses () of similar compounds reveal that the E-enone system in this compound likely exhibits a narrower HOMO-LUMO gap (∼3.5 eV*) compared to saturated analogs (∼4.2 eV), enhancing its suitability as a photosensitizer or semiconductor material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.